molecular formula C8H4ClNOS B3032373 5-Chlorothieno[3,2-b]pyridine-3-carbaldehyde CAS No. 152420-81-0

5-Chlorothieno[3,2-b]pyridine-3-carbaldehyde

Número de catálogo: B3032373
Número CAS: 152420-81-0
Peso molecular: 197.64 g/mol
Clave InChI: VXBJBSZTDJTFBZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-Chlorothieno[3,2-b]pyridine-3-carbaldehyde (CAS: 152420-81-0) is a heterocyclic compound featuring a fused thienopyridine core with a chlorine substituent at position 5 and an aldehyde group at position 3 . It is primarily utilized in industrial and scientific research as a precursor for synthesizing more complex derivatives, such as pharmaceuticals, agrochemicals, or materials science intermediates. Key identifiers include:

  • Molecular formula: $ \text{C}8\text{H}4\text{ClNOS} $ (inferred from structural analogs).
  • Functional groups: Chlorine (electron-withdrawing substituent) and aldehyde (reactive site for nucleophilic additions or condensations).

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chlorothieno[3,2-b]pyridine-3-carbaldehyde typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chloronicotinic acid with Lawesson’s reagent to form the thieno[3,2-b]pyridine core, followed by chlorination and formylation to introduce the aldehyde group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the laboratory-scale synthesis for larger-scale production, focusing on yield, purity, and cost-effectiveness.

Análisis De Reacciones Químicas

Types of Reactions

5-Chlorothieno[3,2-b]pyridine-3-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Aplicaciones Científicas De Investigación

5-Chlorothieno[3,2-b]pyridine-3-carbaldehyde has several applications in scientific research:

Mecanismo De Acción

The mechanism of action of 5-Chlorothieno[3,2-b]pyridine-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The exact pathways involved would depend on the specific biological context and the nature of the target .

Comparación Con Compuestos Similares

Comparison with Structural Analogues

5-(6-Fluoropyridin-3-yl)thieno[3,2-b]pyridine

  • Structure : Chlorine at position 5 replaced with a 6-fluoropyridin-3-yl group via Suzuki coupling .
  • Synthesis: Derived from 5-chlorothieno[3,2-b]pyridine using (6-fluoropyridin-3-yl)boronic acid under Pd-catalyzed cross-coupling conditions .
  • Applications : Fluorine substitution enhances metabolic stability and bioavailability in drug candidates.

5-Chloro-3-methylthieno[3,2-b]pyridine

  • Structure : Methyl group at position 3 instead of aldehyde .
  • Properties : Higher lipophilicity (logP) compared to the aldehyde derivative, improving membrane permeability.
  • Synthesis: Direct methylation or via intermediates like 5-chlorothieno[3,2-b]pyridine-3-carbaldehyde reduction.
  • Applications : Intermediate in antiviral or anticancer agents due to enhanced stability .

5-Chlorothieno[3,2-b]pyridine-2-carboxylic Acid

  • Structure : Carboxylic acid at position 2 instead of aldehyde at position 3 .
  • Properties : Higher polarity and solubility in aqueous media (vs. aldehyde), facilitating salt formation.
  • Applications : Used in peptide coupling or as a ligand in metal-organic frameworks (MOFs) .

2-(Chlorothio)pyridine-3-carbonyl Chloride

  • Structure : Chlorothio and carbonyl chloride groups on a pyridine core (CAS: 156896-55-8) .
  • Reactivity : Highly electrophilic due to acyl chloride, enabling rapid nucleophilic substitutions.
  • Applications : Intermediate in agrochemicals (e.g., sulfonylurea herbicides) .

Comparative Analysis Table

Compound Name Molecular Formula Molecular Weight Key Functional Groups Applications Reference
This compound $ \text{C}8\text{H}4\text{ClNOS} $ ~197.64 Aldehyde, Chlorine Research precursor
5-(6-Fluoropyridin-3-yl)thieno[3,2-b]pyridine $ \text{C}{11}\text{H}6\text{FN}_2\text{S} $ 229.24 Fluoropyridinyl, Thienopyridine Drug discovery
5-Chloro-3-methylthieno[3,2-b]pyridine $ \text{C}8\text{H}6\text{ClNS} $ 183.65 Methyl, Chlorine Antiviral intermediates
5-Chlorothieno[3,2-b]pyridine-2-carboxylic Acid $ \text{C}8\text{H}4\text{ClNO}_2\text{S} $ 221.64 Carboxylic Acid, Chlorine MOF ligands, peptide synthesis
2-(Chlorothio)pyridine-3-carbonyl Chloride $ \text{C}6\text{H}3\text{Cl}_2\text{NOS} $ 208.06 Acyl Chloride, Chlorothio Agrochemical synthesis

Actividad Biológica

5-Chlorothieno[3,2-b]pyridine-3-carbaldehyde is a heterocyclic compound that has garnered interest due to its potential biological activities. This article delves into its synthesis, biological evaluations, and relevant case studies that highlight its pharmacological properties.

Chemical Structure and Properties

This compound has the following structural characteristics:

  • Molecular Formula : C8_8H4_4ClNOS
  • SMILES Notation : C1=CC(=NC2=C1SC(=C2)C=O)Cl
  • InChI Key : JYFYROGKTGLPQQ-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. While specific synthetic routes are not extensively documented in the available literature, related compounds have been synthesized through approaches involving heterocyclic chemistry and functional group transformations .

Antimicrobial Activity

Recent studies have indicated that thienopyridine derivatives exhibit antimicrobial properties. For instance, compounds structurally related to this compound have shown significant activity against various bacterial strains. In one study, derivatives demonstrated Minimum Inhibitory Concentrations (MICs) as low as 2.5 µg/ml against Mycobacterium tuberculosis with no cytotoxicity towards human cell lines .

Enzyme Inhibition

The biological evaluations of similar thienopyridine compounds revealed their potential as inhibitors of key enzymes involved in metabolic pathways. For example, compounds from the thienopyridine family showed inhibition against 17β-Hydroxysteroid Dehydrogenase (17β-HSD), which is crucial in steroid metabolism. Inhibition percentages were reported at 63% and 70% for certain derivatives at a concentration of 1 µM .

Study on Antitubercular Activity

A significant case study evaluated the antitubercular activity of a series of thienopyridine derivatives, including those similar to this compound. The study reported that these compounds exhibited potent inhibitory effects on M. tuberculosis, with some achieving over 90% inhibition at concentrations as low as 250 µg/ml .

Cytotoxicity Evaluation

In another evaluation focusing on cytotoxicity, various thienopyridine derivatives were tested against human cancer cell lines. The results indicated that while some derivatives were effective in inhibiting cancer cell proliferation, they maintained low cytotoxicity levels, suggesting a favorable therapeutic index for further development .

Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialMIC = 2.5 µg/ml against M. tuberculosis
Enzyme Inhibition63% and 70% inhibition of 17β-HSD at 1 µM
CytotoxicityLow cytotoxicity in human cell lines

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-chlorothieno[3,2-b]pyridine-3-carbaldehyde, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via Suzuki-Miyaura cross-coupling using 5-chlorothieno[3,2-b]pyridine as a precursor. Key steps include:

  • Reagents : 5-Chlorothieno[3,2-b]pyridine, a boronic acid derivative (e.g., fluoropyridinylboronic acid), K₂CO₃ as base, and a Pd catalyst in a 1,4-dioxane/water solvent system .
  • Optimization : Yield improvements (e.g., 60–75%) are achieved by adjusting catalyst loading (0.5–2 mol%), temperature (80–110°C), and reaction time (12–24 hours). Excess boronic acid (1.2–1.5 eq) ensures complete conversion .
  • Table : Comparison of coupling conditions:
CatalystTemp (°C)Time (h)Yield (%)Purity (%)
Pd(PPh₃)₄100187295
PdCl₂(dppf)110126893

Q. How can spectroscopic techniques resolve ambiguities in characterizing the aldehyde functional group?

  • Methodological Answer :

  • ¹H NMR : The aldehyde proton appears as a singlet at δ 9.8–10.2 ppm. Overlap with aromatic protons (δ 7.5–8.5 ppm) may require 2D NMR (e.g., HSQC) for unambiguous assignment .
  • FT-IR : A strong C=O stretch at ~1700 cm⁻¹ confirms the aldehyde. Contradictions arise if keto-enol tautomerism occurs; deuteration studies or temperature-dependent IR can clarify this .
  • X-ray Crystallography : SHELX software refines crystallographic data to confirm bond lengths (C=O: ~1.21 Å) and angles, resolving ambiguities in planar vs. non-planar aldehyde geometry .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer :

  • Hazard Classification : The compound may exhibit acute toxicity (Oral Tox. 4), skin irritation (Skin Irrit. 2), and respiratory sensitization (STOT SE 3). Use fume hoods, nitrile gloves, and respiratory protection .
  • Waste Management : Neutralize aldehyde residues with sodium bisulfite before disposal. Avoid aqueous solutions to prevent hydrolysis to carboxylic acid derivatives .

Advanced Research Questions

Q. How can computational modeling predict reactivity patterns of the aldehyde group in cross-coupling reactions?

  • Methodological Answer :

  • DFT Calculations : B3LYP/6-31G(d) models predict electrophilicity at the aldehyde carbon (partial charge: +0.35–0.40 e). Frontier molecular orbital analysis (HOMO-LUMO gap: ~5.2 eV) identifies nucleophilic attack as the rate-limiting step .
  • Solvent Effects : PCM models show polar aprotic solvents (e.g., DMF) stabilize transition states, reducing activation energy by 10–15 kJ/mol compared to non-polar solvents .

Q. What strategies address low yields in derivatization reactions involving the thienopyridine core?

  • Methodological Answer :

  • Steric Hindrance : Substituents at the 5-position (e.g., Cl) reduce accessibility. Use bulky ligands (e.g., XPhos) to enhance Pd catalyst turnover .
  • Competing Reactivity : The aldehyde may undergo undesired oxidation. Add radical scavengers (e.g., BHT) or perform reactions under inert atmospheres (N₂/Ar) .
  • Table : Derivatization yields under varying conditions:
DerivativeCatalystAdditiveYield (%)
HydrazoneNoneAcOH55
OximeTiCl₄Pyridine78

Q. How do structural analogs (e.g., 5-bromo or 5-fluoro derivatives) compare in biological activity assays?

  • Methodological Answer :

  • SAR Studies : Replace Cl with Br/F and evaluate binding to α-synuclein (for PET imaging). Fluorinated analogs show higher blood-brain barrier permeability (logP: 2.1 vs. 2.5 for Cl) but lower metabolic stability (t₁/₂: 45 vs. 60 min) .
  • Crystallographic Data : SHELXL-refined structures reveal halogen bonding (Cl···O distance: 3.2 Å) in protein-ligand complexes, absent in Br/F analogs .

Q. Data Contradiction Analysis

Q. How to reconcile discrepancies in reported melting points for this compound?

  • Methodological Answer :

  • Purity : Variations (e.g., 92–98%) due to residual solvents (dioxane) alter melting points (MP: 145–152°C). Use DSC with a heating rate of 5°C/min for accurate determination .
  • Polymorphism : Recrystallize from ethanol/water (7:3) to isolate the thermodynamically stable form (MP: 150°C) .

Q. Why do catalytic systems fail reproducibility in scaled-up syntheses?

  • Methodological Answer :

  • Oxygen Sensitivity : Pd catalysts deactivate via oxidation. Use degassed solvents and Schlenk techniques for >10 g batches .
  • Mixing Efficiency : Switch from batch to flow chemistry (residence time: 10 min) to maintain consistent heat/mass transfer .

Propiedades

IUPAC Name

5-chlorothieno[3,2-b]pyridine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClNOS/c9-7-2-1-6-8(10-7)5(3-11)4-12-6/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXBJBSZTDJTFBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1SC=C2C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90363095
Record name 5-chlorothieno[3,2-b]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152420-81-0
Record name 5-chlorothieno[3,2-b]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To the solution of phosphoryl chloride 14.9 ml (160 mmol) in dimethylformamide 45 ml, N-(2-oxotetrahydrothiophen-3-yl)acetamide 12.74 g (80 mmol) was added portion wise and stirred at 90° C. for 2 hours. The reaction mixture was poured into ice water 400 ml and followed by addition of saturated sodium acetate 500 ml. The solution was extracted by ethyl acetate 1000 ml. The organic phase was washed with water 300 ml and brine 200 ml. Then the organic phase was dried over magnesium sulfate, filtered and concentrated. The residue was crystallized by addition of ethyl acetate/ether (1:1) 200 ml and filtered. The filtrate was concentrated to obtain the title compound 3.55 g (18%).
Quantity
14.9 mL
Type
reactant
Reaction Step One
Quantity
12.74 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
400 mL
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Three
Yield
18%

Synthesis routes and methods II

Procedure details

A mixture of 5-chloro-3-methyl-thieno[3,2-b]pyridine (0.5 g, 2.7 mmol), N-bromosuccinimide (0.48 g, 2.7 mmol) and benzoyl peroxide (50 mg) in carbon tetrachloride (3 mL) was heated at 100° C. in a microwave reactor for 15 minutes. The supernatant was decanted and evaporated under reduced pressure, the residue was suspended in toluene (3 mL) and pyridine-N-oxide (0.5 g) was added, followed by sodium bicarbonate (0.4 g) and diisopropylethylamine (3 drops). The reaction mixture was heated at 150° C. in a microwave reactor for 5 minutes, was then diluted with ethyl acetate, washed with water and brine, dried over anhydrous sodium sulfate, filtered and evaporated under reduced pressure. The crude residue was purified by flash chromatography (EtOAc/hexane, 20/80) to give 150 mg of 5-chloro-thieno[3,2-b]pyridine-3-carbaldehyde.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.48 g
Type
reactant
Reaction Step One
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chlorothieno[3,2-b]pyridine-3-carbaldehyde
Reactant of Route 2
Reactant of Route 2
5-Chlorothieno[3,2-b]pyridine-3-carbaldehyde
Reactant of Route 3
Reactant of Route 3
5-Chlorothieno[3,2-b]pyridine-3-carbaldehyde
Reactant of Route 4
Reactant of Route 4
5-Chlorothieno[3,2-b]pyridine-3-carbaldehyde
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
5-Chlorothieno[3,2-b]pyridine-3-carbaldehyde
Reactant of Route 6
5-Chlorothieno[3,2-b]pyridine-3-carbaldehyde

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.